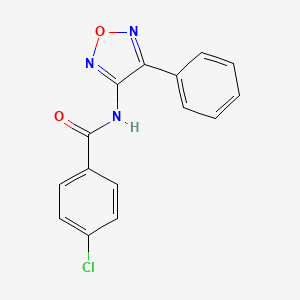

4-氯-N-(4-苯基-1,2,5-噁二唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

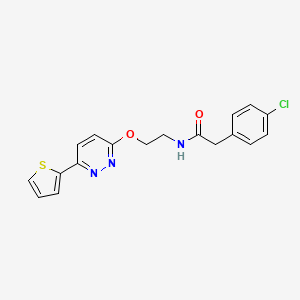

“4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions of oxadiazole derivatives can vary widely depending on the specific structure and substituents of the compound. For example, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .

科学研究应用

抗结核活性

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide 衍生物因其潜在的抗结核活性而受到研究。一项研究合成并评估了 N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide 衍生物,发现某些衍生物(包括一个具有 2-chloro 取代的衍生物)对结核分枝杆菌表现出有希望的活性,对正常细胞的毒性最小,表明有进一步药物开发的潜力 (Nayak 等人,2016)。

癌症治疗

在癌症治疗的背景下,已经对含有取代的五元杂芳环(包括 1,2,4-oxadiazole)的 4-chloro-benzamides 衍生物作为 RET 激酶抑制剂进行了研究。这些化合物,特别是含有 1,2,4-oxadiazole 的化合物,在分子和细胞水平上表现出抑制 RET 激酶活性的能力,表明它们作为癌症治疗中的新型药物的潜力 (Han 等人,2016)。

抗疟疾活性

一项关于 N-酰基呋喃-3-胺(包括具有苯甲酰胺基团的衍生物)的研究显示了对不同疟原虫菌株(引起疟疾的寄生虫)的活性。活性取决于酰基部分的性质,特别是苯甲酰胺表现出有希望的抗疟疾活性,表明具有疟疾治疗潜力 (Hermann 等人,2021)。

碱性磷酸酶抑制

双杂环苯甲酰胺(包括用 1,3,4-oxadiazole 合成的衍生物)因其对碱性磷酸酶的抑制作用而受到研究。这些化合物通过其抑制机制,提供了在调节骨骼和牙齿钙化以及治疗相关疾病中的潜在应用见解 (Abbasi 等人,2019)。

光致发光性质

研究还探索了 1,3,4-oxadiazole 衍生物的光致发光性质。例如,某些化合物表现出强烈的吸收带和强烈的蓝色荧光发射,突出了它们在光致发光材料和相关技术中的潜在应用 (Han 等人,2010)。

作用机制

Target of Action

The primary targets of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are likely to be related to its oxadiazole core. Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are known to target enzymes like CYP51 , a cytochrome P450 enzyme required for the biosynthesis of sterols in eukaryotes .

Mode of Action

It’s suggested that the oxadiazole moiety interacts with the target enzyme through hydrogen bond acceptor properties . This interaction could lead to the inhibition of the enzyme, thereby affecting the biosynthesis of sterols.

Biochemical Pathways

The affected pathways are likely those involved in the biosynthesis of sterols in the target organisms. By inhibiting the CYP51 enzyme, the compound could disrupt the production of essential sterols, leading to detrimental effects on the organism’s growth and survival .

Pharmacokinetics

Oxadiazoles have been recognized for their potential in drug discovery due to their versatility

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of sterol biosynthesis in the target organisms. This could lead to a range of downstream effects, potentially including the inhibition of growth and proliferation .

Action Environment

The efficacy and stability of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target organisms .

未来方向

The future directions for research on “4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” and similar compounds could include further exploration of their potential as anti-infective agents , as well as their potential for other applications based on their broad range of chemical and biological properties .

属性

IUPAC Name |

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQIPZNOXYGTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

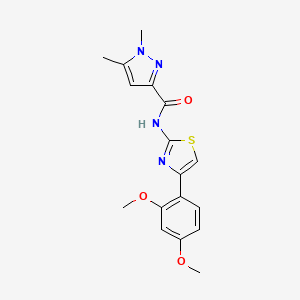

![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)

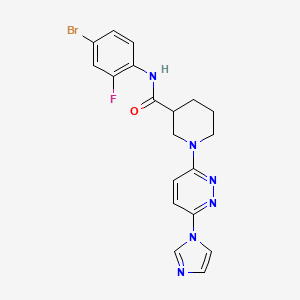

![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)

![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)

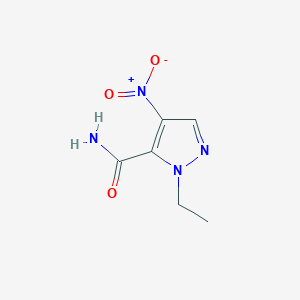

![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)